Human calcitonin is a polypeptide hormone consisting of 32 amino acids. It is primarily produced by parafollicular cells (also known as C cells) in the thyroid gland. [] Its primary function in the human body is to regulate calcium and phosphate levels in the blood by acting as an antagonist to parathyroid hormone (PTH). [] This regulatory action involves inhibiting bone resorption and decreasing calcium reabsorption by the kidneys. [, ]
Calcitonin (human) is a peptide hormone composed of 32 amino acids, primarily involved in the regulation of calcium and phosphorus metabolism. It is secreted by the parafollicular cells (C cells) of the thyroid gland and plays a crucial role in lowering serum calcium levels by inhibiting osteoclast activity, which leads to decreased bone resorption. Human calcitonin is utilized clinically as a therapeutic agent, particularly for conditions like osteoporosis and Paget's disease, especially in patients who may develop antibodies against salmon calcitonin, which was previously more commonly used .
Human calcitonin is synthesized using various methods, with Fmoc solid-phase peptide synthesis being one of the most common techniques. This method allows for the stepwise assembly of the peptide chain while facilitating the formation of disulfide bonds necessary for its biological activity. The synthesis typically involves:
The molecular structure of human calcitonin can be described as follows:
The structure features a single chain with specific disulfide linkages that contribute to its stability and biological activity .
Human calcitonin participates in several biochemical reactions primarily related to calcium homeostasis:
Calcitonin exerts its physiological effects through a multi-step process:
Human calcitonin has several scientific and clinical applications:
The human calcitonin gene (CALCA) is located on chromosome 11p15.2, spanning approximately 5.7 kilobases of genomic DNA [9]. The gene comprises six exons separated by five introns, with exons 1–4 encoding calcitonin (CT) and exons 1–3, 5, and 6 encoding calcitonin gene-related peptide alpha (α-CGRP) [1] [9]. Exon 1 contains the 5′ untranslated region (UTR) and signal peptide, exon 2 encodes the N-terminal flanking peptide, and exon 3 contributes to the central peptide region. Crucially, alternative splicing events determine whether exon 4 (CT-specific) or exons 5–6 (α-CGRP-specific) are included in the mature transcript [1]. The promoter region harbors two CpG islands subject to epigenetic regulation and includes cAMP-responsive elements (CREs) and an 18-bp enhancer 1 kb upstream of the transcription start site, which drives neuronal expression [9].
Table 1: Exon-Intron Organization of the Human CALCA Gene
Exon | Nucleotide Span | Encoded Region | Functional Significance |
---|---|---|---|
1 | 1-292 | 5′ UTR, Signal peptide | Co-translational targeting to ER |
2 | 293-588 | N-terminal flanking peptide | Precursor stability |
3 | 589-1,022 | Common peptide region | Shared by CT and α-CGRP precursors |
4 | 1,023-1,564 | Calcitonin, Katacalcin | Hormone sequence and proteolytic cleavage site |
5 | 1,565-2,100 | CGRP-specific junction | Alternative splicing region |
6 | 2,101-2,800 | α-CGRP, 3′ UTR | Neuropeptide sequence and mRNA stability |
Cell-specific alternative splicing of CALCA pre-mRNA dictates whether calcitonin or α-CGRP is produced. Thyroidal C-cells preferentially include exon 4, generating calcitonin mRNA, while neuronal cells exclude exon 4 via use of a 3′ splice site in exon 5, producing α-CGRP mRNA [1] [9]. Minigene experiments demonstrate that flanking intronic sequences (particularly introns 3 and 4) and the calcitonin exon itself form position-independent regulatory units sufficient to direct splicing outcomes [1]. For example, insertion of exon 4 with its flanking introns into heterologous genes recapitulates cell-specific splicing patterns in glioblastoma (exon exclusion) and HeLa cells (exon inclusion) [1]. Thermodynamically stable RNA stem-loop structures at the 3′ splice acceptor site of exon 4 further modulate splice site selection [9].
Human calcitonin is synthesized as a 141-amino acid precursor, pre-procalcitonin. The N-terminal signal peptide (exon 1) directs translocation into the endoplasmic reticulum, where it is cleaved to yield procalcitonin [6] [9]. Proteolytic maturation occurs in secretory vesicles, where endopeptidases cleave at paired basic residues: Lys-Arg↓ (N-terminal propeptide), Arg-Arg↓ (calcitonin C-terminus), and Gly-Lys-Arg↓ (katacalcin N-terminus) [6]. This liberates three functional peptides: an N-terminal propeptide, mature calcitonin (exon 4), and katacalcin (C-terminal peptide of exon 4) [9]. In contrast, α-CGRP biosynthesis requires cleavage at Lys-Arg↓ (exon 3/5 junction) and Arg-Arg↓ (α-CGRP C-terminus) [9].
Members of the prohormone convertase (PC) family—notably PC1/3 and PC2—catalyze proteolytic cleavage at paired basic residues. In thyroidal C-cells, PC1/3 preferentially processes procalcitonin due to its expression in tissues producing large peptide precursors [6]. Biochemical studies in neuroendocrine models confirm PCs exhibit substrate specificity for dibasic sites flanking calcitonin and katacalcin domains [6]. The C-terminal amidation of calcitonin (essential for receptor activation) is mediated by peptidylglycine α-amidating monooxygenase (PAM), which requires glycine as a substrate at the precursor’s C-terminus [7].
Mature human calcitonin is a 32-amino acid peptide (sequence: Cys-Gly-Asn-Leu-Ser-Thr-Cys-Met-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Phe-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH₂) with three defining features [7] [10]:
Table 2: Structural Domains of Human Calcitonin
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
N-terminal ring | 1–7 | Disulfide bond (Cys¹-Cys⁷) | Receptor activation via CLR/RAMP1 interface |
α-Helix | 8–18 | Amphipathic helix (Pro¹², Leu¹⁵, Phe¹⁶) | Hydrophobic core stability, membrane anchoring |
Linker | 19–22 | β-bend (Tyr¹⁹, Thr²¹) | Conformational flexibility |
C-terminal | 23–32 | Disordered, Pro²⁴, Ala³⁰, Pro³² | Receptor binding affinity via RAMP1 interaction |
Human calcitonin shares <50% sequence identity with non-mammalian isoforms but >80% with primates. Key differences include:
Table 3: Comparative Features of Calcitonin Isoforms
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7